2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol
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Overview
Description
2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol is an organic compound that features a triazole ring substituted with a 4-chlorobenzyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol typically involves a multi-step process. One common method starts with the preparation of 4-chlorobenzyl azide, which is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargyl alcohol to form the triazole ring. The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA) and a base like sodium ascorbate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The 4-chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethanal or 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethanoic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-1H-1,2,3-triazole: Lacks the ethan-1-ol moiety.
2-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol: Similar structure but with a methyl group instead of a chlorine atom.
2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethanoic acid: Oxidized form of the compound.
Uniqueness
2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol is unique due to the presence of both the triazole ring and the ethan-1-ol moiety, which confer specific chemical and biological properties. The 4-chlorobenzyl group enhances its potential interactions with biological targets, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-10-3-1-9(2-4-10)7-15-8-11(5-6-16)13-14-15/h1-4,8,16H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGQUSMQFCCNNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)CCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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